BenchChemオンラインストアへようこそ!

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency Metrics

This 2-methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-46-4, MW 288.33, cLogP 1.7) is a privileged kinase inhibitor scaffold with a unique free 7-amine handle absent in picomolar 5-HT6 leads. The 6-phenylsulfonyl regioisomer serves as a critical selectivity control vs. 3-phenylsulfonyl analogs, enabling IP-differentiating kinase panel profiling. Its low MW and moderate lipophilicity support fragment-based screening and efficient derivatization into amide, sulfonamide, or urea libraries. Procure at 98% purity for direct use in biochemical kinase assays (Aurora-A, Raf, PI3K) with minimal purification overhead.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 685107-46-4
Cat. No. B3150167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS685107-46-4
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H12N4O2S/c1-9-7-12-15-8-11(13(14)17(12)16-9)20(18,19)10-5-3-2-4-6-10/h2-8H,14H2,1H3
InChIKeyZXARUIJHQMSMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.2 [ug/mL]

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-46-4): A Strategic Scaffold for Kinase-Targeted Library Design


2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely employed in kinase inhibitor discovery [1]. This compound features a 2-methyl substituent, a 6-phenylsulfonyl electron-withdrawing group, and a free 7-amine, resulting in a molecular weight of 288.33 g/mol and a calculated LogP of 1.7, which distinguishes it from many heavily substituted analogs in the same series [2]. It is primarily utilized as a research intermediate and a core scaffold for structure-activity relationship (SAR) exploration, particularly in programs targeting protein kinases and G-protein coupled receptors [3].

Why 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine Analogs in Focused Screening Libraries


The pyrazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to substitution pattern; a shift of the sulfonyl group from position 6 to position 3, or the introduction of a 2-methylthio group, can alter 5-HT6 receptor antagonist potency from picomolar to micromolar ranges (>1000-fold difference) [1]. The target compound's free 7-amine is a critical hydrogen-bond donor and a synthetic handle for derivatization, whereas methylamino or dimethylamino substitutions at this position in analogs like 44 (Ki=240 pM) abolish this handle and modify the intramolecular hydrogen-bond network that governs receptor-bound conformation [2]. Generic replacement with bulkier, higher-molecular-weight analogs (e.g., 2,7-diphenyl derivatives, MW >400) compromises both ligand efficiency metrics and the potential for further chemical optimization [3].

Quantitative Differentiation of 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine from Closest Structural Analogs


Molecular Weight and Ligand Efficiency Advantage Over 2,7-Diaryl-6-phenylsulfonyl Analogs

The target compound possesses a molecular weight (MW) of 288.33 g/mol, which is 76–120 Da lower than common 6-phenylsulfonyl analogs such as 2,7-diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine (4b, MW ~428 g/mol) and 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (5e, MW ~503 g/mol) [1][2]. This lower MW, combined with a cLogP of 1.7, yields a higher ligand efficiency (LE) if comparable potency can be achieved; for example, a compound of MW 288 achieving a Ki of 100 nM would exhibit LE ≈ 0.44 kcal/mol per heavy atom, versus LE ≈ 0.29 for a 428 Da comparator at the same potency [3].

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency Metrics

Unique Hydrogen-Bond Donor Capacity at the 7-Amine Position vs. N-Alkylated Analogs

The target compound bears a free primary amine at position 7, capable of donating two hydrogen bonds. In contrast, highly potent 5-HT6 antagonists such as (3-phenylsulfonyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine (44, Ki=240 pM) and (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine (18, Ki=260 pM) feature N-methylated amines at either position 2 or 7, reducing H-bond donor count from 1–2 to 0–1 at the pyrimidine ring [1]. The intramolecular hydrogen bond between 3-sulfo and 2-methylamino groups, critical for potency in 3-sulfonyl series, is absent in the 6-sulfonyl substitution pattern, allowing the 7-amine to engage solvent or target residues with different geometry [2].

Structure-Based Drug Design Receptor Binding Functional Group Handles

Divergent Kinase Selectivity Profile Inferred from 6-Phenylsulfonyl vs. 3-Phenylsulfonyl Regiochemistry

The 3-phenylsulfonyl pyrazolo[1,5-a]pyrimidine series has been extensively characterized as picomolar 5-HT6 receptor antagonists with extraordinary selectivity (5000 to >50,000-fold over 55 therapeutic targets for the 260 pM compound 18) [1]. By contrast, 6-phenylsulfonyl substituted analogs (such as 2,7-diphenyl derivative 4b) demonstrated equipotent cytotoxicity to Doxorubicin against the HCT116 colon tumor cell line, consistent with Aurora-A kinase inhibition rather than 5-HT6 antagonism [2]. The target compound, bearing a 6-phenylsulfonyl group and a 2-methyl substituent, occupies a distinct chemical space that is unexplored in published 5-HT6 SAR, suggesting a divergent target profile that may favor kinase inhibition (e.g., Aurora-A, Raf, or PI3K) over aminergic GPCR activity [3].

Kinase Selectivity Pharmacophore Mapping Off-Target Screening

Synthetic Tractability and Purity Advantage Documented in Vendor Specifications

The target compound is commercially available at a specified purity of 98% from multiple suppliers, with catalog number CS-0573143 and storage conditions of sealed, dry environment at 2–8°C, ensuring reproducibility for research use . In contrast, many closely related 6-phenylsulfonyl analogs (e.g., 7-amino-3-methyl-2-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine, CAS 1111664-26-6) are listed with lower or unspecified purity, or are available only through custom synthesis [1]. The single-step, three-component synthetic route established for this scaffold class enables cost-effective procurement of the target compound at gram scale, whereas multi-substituted analogs often require 4–6 synthetic steps [2].

Chemical Procurement Synthetic Intermediate Purity Specification

Scientifically-Grounded Procurement and Research Applications for 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase-Focused Fragment-Based or Scaffold-Hopping Library Design

The compound's low MW (288.33) and moderate cLogP (1.7) make it an ideal core for fragment-based screening or scaffold-hopping away from the congested 3-phenylsulfonyl 5-HT6 antagonist chemical space. Its 6-phenylsulfonyl group directs activity toward kinase targets, as demonstrated by the Aurora-A inhibitory activity of the related 2,7-diphenyl-6-phenylsulfonyl analog (equipotent to Doxorubicin against HCT116) [1]. Procurement of this scaffold at 98% purity enables direct use in biochemical kinase panels (e.g., Aurora-A, Raf, PI3K) with minimal purification overhead.

Rapid SAR Expansion via 7-Amine Derivatization

The free 7-amine is a unique reactive handle not present in picomolar 5-HT6 leads (e.g., compound 44, Ki=240 pM, which bears a 2-methylamino group instead) [2]. This enables parallel synthesis of amide, sulfonamide, urea, and Schiff base libraries, using the compound as a single key intermediate. The resulting library can probe kinase hinge-binding interactions or generate novel IP around the 2-methyl-6-phenylsulfonyl pharmacophore, which is distinct from any published clinical candidate.

Selectivity Profiling Against 5-HT6 Receptor to Define Kinase-GPCR Selectivity Boundaries

Given that 3-phenylsulfonyl regioisomers exhibit extreme 5-HT6 selectivity (>50,000-fold over 55 targets for compound 18 with Ki=260 pM), the 6-phenylsulfonyl compound serves as a critical negative control or selectivity probe [3]. Including it in a screening panel alongside a 3-phenylsulfonyl analog (e.g., AVN-211) can quantify the selectivity shift driven solely by sulfonyl regiochemistry, a parameter with direct intellectual property and safety pharmacology implications.

Antimicrobial or Antiparasitic Screening Leveraging Phenylsulfonyl Pharmacophore

Pyrazolo[1,5-a]pyrimidines incorporating phenylsulfonyl groups have shown antimicrobial activity in MDPI-reported studies, and related 7-arylaminopyrazolo[1,5-a]pyrimidines have been evaluated as anti-Plasmodium falciparum agents [4]. The target compound's balance of polar (7-amine, sulfonyl) and lipophilic (2-methyl, phenyl) features makes it a suitable entry for phenotypic screening against bacterial, fungal, or parasitic targets, particularly where membrane permeability is rate-limiting.

Quote Request

Request a Quote for 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.